

Physical properties of 3-phenyl-2-butanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *3-Phenylbutan-2-ol*

Cat. No.: *B7769420*

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of 3-Phenyl-2-Butanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical properties of 3-phenyl-2-butanol, a significant organic compound with applications in chemical synthesis and research. The document outlines available quantitative data, details established experimental protocols for property determination, and presents a logical workflow for the physical characterization of chemical compounds.

Data Presentation

The physical properties of 3-phenyl-2-butanol and its isomers are summarized below. It is important to note that specific experimental data for 3-phenyl-2-butanol is limited in publicly available literature; therefore, data for its isomers are included for comparative purposes.

Property	3-Phenyl-2-butanol (Computed)	2-Phenyl-2-butanol (Experimental)	4-Phenyl-2-butanol (Experimental)
Molecular Formula	C ₁₀ H ₁₄ O ^{[1][2]}	C ₁₀ H ₁₄ O ^[3]	C ₁₀ H ₁₄ O ^[4]
Molecular Weight	150.22 g/mol ^{[1][2]}	150.22 g/mol ^[3]	150.22 g/mol ^[4]
Melting Point	Not available	-5 °C ^[3]	Not available
Boiling Point	Not available	107-108 °C at 20 mmHg ^{[3][5][6]}	123-124 °C at 15 mmHg ^[4]
Density	Not available	0.977 g/mL at 25 °C ^[3] ^{[5][6]}	0.977-0.983 g/mL ^[4]
Refractive Index	Not available	n _{20/D} 1.519 ^{[3][5][6]}	1.514-1.518 ^[4]
Solubility	Not available	Not available	Insoluble in water; soluble in organic solvents and oils. ^[4]
XLogP3	2.3 ^[1]	Not available	2.3 ^[4]

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of a liquid organic compound such as 3-phenyl-2-butanol.

Melting Point Determination

The melting point is the temperature at which a substance transitions from a solid to a liquid state. For compounds that are liquid at room temperature, this involves determining the freezing point.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)^[7]
- Capillary tubes^[7]
- Thermometer^[7]

- Cooling bath (for determining freezing point)

Procedure:

- If the substance is a solid at room temperature, a small, finely powdered sample is packed into a capillary tube sealed at one end.[8][9]
- The capillary tube is placed in a melting point apparatus, which heats the sample at a controlled rate.[8]
- The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point range.[7][10] A narrow melting range (0.5-1.0°C) is indicative of a pure compound.[7]
- For liquids, the sample is cooled in a controlled manner, and the temperature at which solid crystals first appear and the temperature at which the entire sample solidifies are recorded as the freezing point range.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the external pressure.[11][12]

Apparatus:

- Small test tube or fusion tube[11][12]
- Capillary tube sealed at one end[11]
- Thermometer[12]
- Heating bath (e.g., oil bath or Thiele tube)[13][14]

Procedure (Micro Method):

- A few milliliters of the liquid are placed in a small test tube.[12]
- A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.[13]

- The test tube is attached to a thermometer and heated in a heating bath.[[14](#)]
- As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. [[15](#)]
- The heating is stopped, and the liquid is allowed to cool.
- The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[[14](#)]
- It is also crucial to record the atmospheric pressure, as boiling point varies with pressure.[[11](#)]

Density Determination

Density is the mass of a substance per unit volume.

Apparatus:

- Graduated cylinder or pycnometer (for accurate measurements)[[16](#)]
- Electronic balance[[16](#)]

Procedure:

- The mass of a clean, dry graduated cylinder or pycnometer is accurately measured.[[16](#)]
- A known volume of the liquid is carefully added to the graduated cylinder or pycnometer.[[17](#)][[18](#)]
- The combined mass of the liquid and the container is measured.[[16](#)]
- The mass of the liquid is determined by subtracting the mass of the empty container.
- The density is calculated by dividing the mass of the liquid by its volume.[[19](#)] This process should be repeated multiple times to ensure accuracy.[[16](#)]

Refractive Index Determination

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material.

Apparatus:

- Refractometer (e.g., Abbe refractometer)[20]
- Dropper or pipette

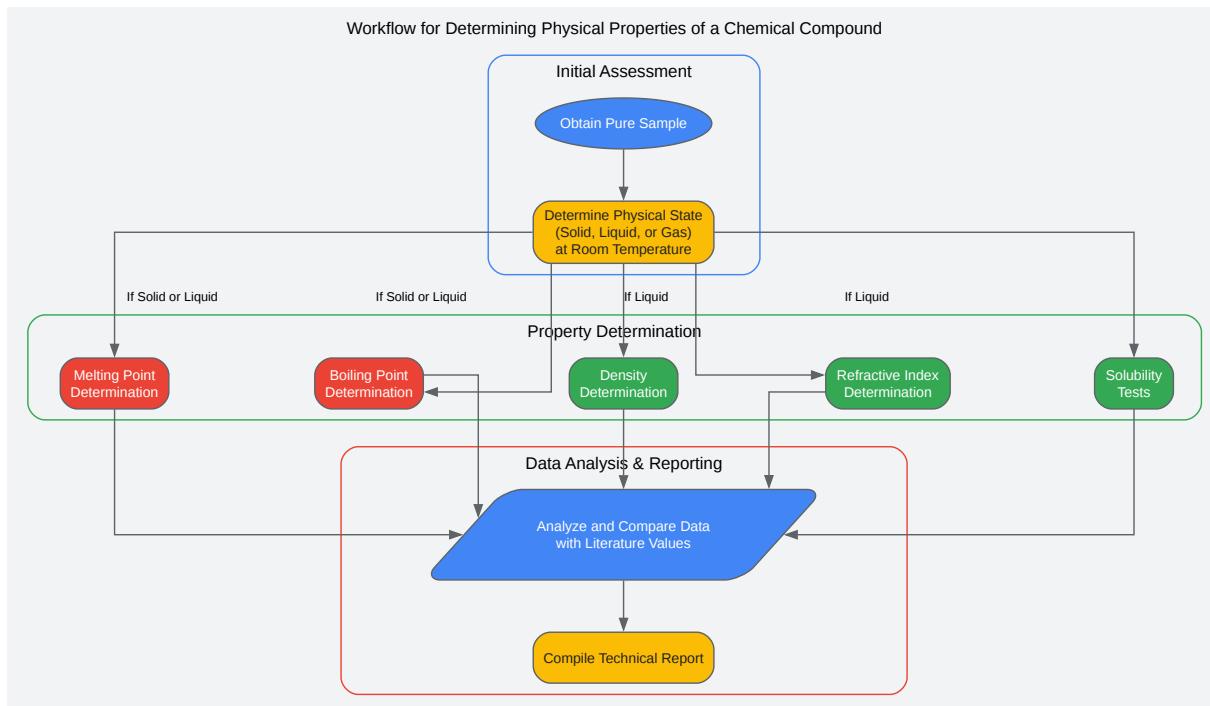
Procedure:

- The prism of the refractometer is cleaned and calibrated using a standard liquid with a known refractive index.
- A few drops of the sample liquid are placed on the prism.
- The prism is closed, and the light source is adjusted.
- The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
- The refractive index is read from the instrument's scale. The temperature should also be recorded as the refractive index is temperature-dependent.

Solubility Determination

Solubility is the ability of a substance (solute) to dissolve in a solvent to form a homogeneous solution.

Apparatus:


- Test tubes[21]
- Vortex mixer or shaker
- Various solvents (e.g., water, diethyl ether, 5% NaOH, 5% NaHCO₃, 5% HCl, concentrated H₂SO₄)[21][22]

Procedure:

- A small, measured amount of the compound (e.g., 25 mg or 0.05 mL) is placed in a test tube.
[\[21\]](#)
- A small volume of the solvent (e.g., 0.75 mL) is added in portions.[\[21\]](#)
- The mixture is vigorously shaken after each addition.[\[21\]](#)
- The compound is considered soluble if it completely dissolves.
- A systematic approach is often used, starting with water, then moving to other solvents to determine the compound's acidic, basic, or neutral nature.[\[22\]](#)

Mandatory Visualization

The following diagram illustrates the logical workflow for determining the physical properties of a chemical compound.

[Click to download full resolution via product page](#)

Workflow for the determination of physical properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (2S,3S)-3-Phenyl-2-butanol | C₁₀H₁₄O | CID 12335572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Phenylbutan-2-ol | C₁₀H₁₄O | CID 562145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-PHENYL-2-BUTANOL CAS#: 1565-75-9 [m.chemicalbook.com]
- 4. 4-Phenyl-2-butanol | C10H14O | CID 61302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-PHENYL-2-BUTANOL | 1565-75-9 [chemicalbook.com]
- 6. 2-苯基-2-丁醇 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. chem.ucalgary.ca [chem.ucalgary.ca]
- 8. westlab.com [westlab.com]
- 9. byjus.com [byjus.com]
- 10. pennwest.edu [pennwest.edu]
- 11. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 12. cdn.juniata.edu [cdn.juniata.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Measuring density | Class experiment | RSC Education [edu.rsc.org]
- 18. wjec.co.uk [wjec.co.uk]
- 19. homesciencetools.com [homesciencetools.com]
- 20. pubs.aip.org [pubs.aip.org]
- 21. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 22. www1.udel.edu [www1.udel.edu]
- To cite this document: BenchChem. [Physical properties of 3-phenyl-2-butanol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7769420#physical-properties-of-3-phenyl-2-butanol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com